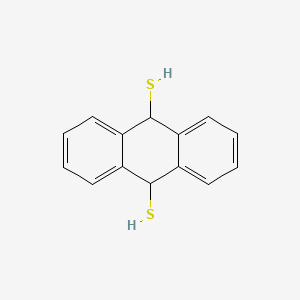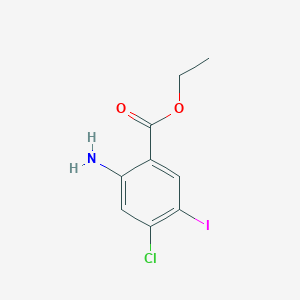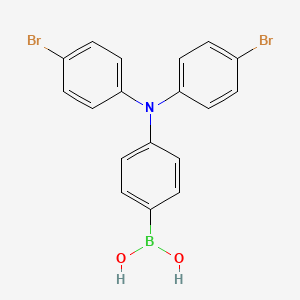
9,10-Dihydroanthracene-9,10-dithiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Dihydroanthracene-9,10-dithiol is an organic compound derived from anthracene, a polycyclic aromatic hydrocarbon This compound features two thiol groups attached to the 9 and 10 positions of the dihydroanthracene structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dihydroanthracene-9,10-dithiol typically involves the reduction of anthracene derivatives. One common method is the Bouveault–Blanc reduction, which uses sodium and ethanol to reduce anthracene to 9,10-Dihydroanthracene . The thiol groups can then be introduced through further chemical modifications.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale reduction processes followed by thiolation reactions. Industrial synthesis would likely optimize reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 9,10-Dihydroanthracene-9,10-dithiol undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced further to modify its structure.
Substitution: The thiol groups can participate in substitution reactions, replacing other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Disulfides and sulfonic acids.
Reduction: Modified dihydroanthracene derivatives.
Substitution: Various substituted anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
9,10-Dihydroanthracene-9,10-dithiol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its thiol groups.
Medicine: Explored for its potential therapeutic properties, particularly in drug design.
Industry: Utilized in the development of advanced materials and as a hydrogen-donor in catalytic processes.
Wirkmechanismus
The mechanism of action of 9,10-Dihydroanthracene-9,10-dithiol involves its thiol groups, which can interact with various molecular targets. These interactions can lead to the formation of disulfide bonds, influencing the structure and function of proteins and other biomolecules. The compound’s ability to donate hydrogen atoms also plays a crucial role in its chemical reactivity .
Vergleich Mit ähnlichen Verbindungen
9,10-Dihydroanthracene: Lacks thiol groups, making it less reactive in certain chemical reactions.
9,10-Dithioanthracene: Similar structure but with sulfur atoms replacing the hydrogen atoms at the 9 and 10 positions.
9-Aminomethyl-9,10-dihydroanthracene: Contains an amino group, leading to different chemical properties and applications.
Uniqueness: 9,10-Dihydroanthracene-9,10-dithiol is unique due to the presence of thiol groups, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo oxidation, reduction, and substitution reactions makes it a versatile compound for scientific research.
Eigenschaften
CAS-Nummer |
116194-98-0 |
|---|---|
Molekularformel |
C14H12S2 |
Molekulargewicht |
244.4 g/mol |
IUPAC-Name |
9,10-dihydroanthracene-9,10-dithiol |
InChI |
InChI=1S/C14H12S2/c15-13-9-5-1-2-6-10(9)14(16)12-8-4-3-7-11(12)13/h1-8,13-16H |
InChI-Schlüssel |
FGUFGFIAKZRQON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(C3=CC=CC=C3C(C2=C1)S)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-bromo-2,5-dimethyl-6H-cyclopenta[b]thiophene](/img/structure/B13147207.png)



![2-O-benzyl 7-O-tert-butyl 4-O-ethyl (4S,4aR,9aS)-3,4,4a,5,6,8,9,9a-octahydro-1H-pyrido[3,4-d]azepine-2,4,7-tricarboxylate](/img/structure/B13147245.png)
![4-bromo-2-[(6R)-6-methylpiperidin-3-yl]-1,3-oxazole;hydrochloride](/img/structure/B13147256.png)



![[3,4'-Bipyridine]-2'-carbaldehyde](/img/structure/B13147308.png)
![1-(Chloromethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane](/img/structure/B13147316.png)
![(R)-6'-(3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-oxo-2H-[1,3'-bipyridin]-4-yl trifluoromethanesulfonate](/img/structure/B13147327.png)
